4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a bromophenyl group, an acetyl group, a pyridinyl group, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Acetyl Intermediate: This step involves the acetylation of 4-bromophenyl using acetyl chloride in the presence of a base such as pyridine.
Coupling with Piperazine: The intermediate is then reacted with 1-(pyridin-3-yl)piperazine under controlled conditions to form the final product. This step may require the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazinone ring can interact with polar residues. This compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Chlorophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
- 4-(2-(4-Fluorophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
- 4-(2-(4-Methylphenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
Uniqueness
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to differences in binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
4-[2-(4-bromophenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-5-3-13(4-6-14)10-16(22)20-8-9-21(17(23)12-20)15-2-1-7-19-11-15/h1-7,11H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVNXEFPTVEIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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